5-Chloro-2-fluorophenylboronic acid

Boronic acid acidity pKa comparison Lewis acidity

5-Chloro-2-fluorophenylboronic acid is a halogenated arylboronic acid bearing a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. This dual-substitution pattern confers a distinctive electronic profile, with both substituents exerting electron-withdrawing effects that enhance the Lewis acidity of the boronic acid center relative to mono-halogenated or unsubstituted analogs.

Molecular Formula C6H5BClFO2
Molecular Weight 174.37 g/mol
CAS No. 352535-83-2
Cat. No. B1364591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorophenylboronic acid
CAS352535-83-2
Molecular FormulaC6H5BClFO2
Molecular Weight174.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)F)(O)O
InChIInChI=1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
InChIKeyGGTUVWGMCFXUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-fluorophenylboronic Acid (CAS 352535-83-2): A Dual-Halogenated Arylboronic Acid Building Block for Pharmaceutical Synthesis


5-Chloro-2-fluorophenylboronic acid is a halogenated arylboronic acid bearing a chlorine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring . This dual-substitution pattern confers a distinctive electronic profile, with both substituents exerting electron-withdrawing effects that enhance the Lewis acidity of the boronic acid center relative to mono-halogenated or unsubstituted analogs [1]. The compound is a solid at ambient temperature (mp 122–127 °C) and serves as a key reactant in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds . Its documented applications include the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, kinesin spindle protein (KSP) inhibitors, GABA α2/3 agonists, and the TGF-β receptor I kinase inhibitor SD-208 [2].

Why 5-Chloro-2-fluorophenylboronic Acid Cannot Be Replaced by Generic Arylboronic Acids


Substituting 5-chloro-2-fluorophenylboronic acid with a simpler arylboronic acid (e.g., phenylboronic acid, 2-fluorophenylboronic acid, or 5-chlorophenylboronic acid) is not a functionally equivalent procurement decision because the specific 5-chloro/2-fluoro regiochemistry simultaneously governs the compound's intrinsic acidity, its susceptibility to protodeboronation under basic cross-coupling conditions, and the biological activity of the downstream biaryl products [1][2]. The ortho-fluoro substituent is a well-established liability for protodeboronation, yet it is also critical for target binding in pharmacologically active scaffolds such as SD-208 (TGF-βRI IC₅₀ = 48 nM) . Conversely, the 5-chloro group further withdraws electron density, lowering the pKa relative to 2-fluorophenylboronic acid alone and altering the boron center's reactivity profile in both cross-coupling and molecular recognition contexts [1]. The quantitative evidence below establishes precisely where these differences translate into measurable selection criteria.

Quantitative Differentiation Evidence: 5-Chloro-2-fluorophenylboronic Acid vs. Closest Analogs


Enhanced Brønsted Acidity (Lower pKa) vs. 2-Fluorophenylboronic Acid and Phenylboronic Acid

5-Chloro-2-fluorophenylboronic acid exhibits measurably higher acidity than both its mono-fluorinated analog and the parent phenylboronic acid. ChemBase reports a calculated pKa of 8.09 for the target compound, while ChemicalBook provides a predicted pKa of 7.35±0.58 [1]. In comparison, 2-fluorophenylboronic acid has a predicted pKa of 8.32±0.58, and unsubstituted phenylboronic acid has a well-established pKa of approximately 8.86 [2]. The pKa lowering (ΔpKa = 0.23–1.51 units, depending on the measurement and comparator) reflects the additive electron-withdrawing effects of both the ortho-fluoro and para-chloro substituents acting on the boronic acid center.

Boronic acid acidity pKa comparison Lewis acidity carbohydrate sensing

Validated Pharmacophoric Utility: TGF-βRI Kinase Inhibitor SD-208 (IC₅₀ = 48 nM) Depends on the 5-Chloro-2-fluorophenyl Motif

The clinical-stage TGF-β receptor I (ALK5) kinase inhibitor SD-208 owes its potency to the 5-chloro-2-fluorophenyl group installed via Suzuki–Miyaura coupling of 5-chloro-2-fluorophenylboronic acid . SD-208 inhibits TGF-βRI with an IC₅₀ of 48 nM, displaying >100-fold selectivity over TGF-βRII and >17-fold selectivity over a panel of related kinases including p38α, JNK1, EGFR, and ERK2 [1]. While a full matched-pair analysis of all halogen-positional isomers is proprietary, the fact that the 5-chloro-2-fluorophenyl regioisomer was advanced as the development candidate—rather than the 4-chloro-2-fluorophenyl, 5-chloro-3-fluorophenyl, or mono-halogenated variants—demonstrates that this specific substitution pattern provides the optimal combination of potency, selectivity, and drug-like properties within this chemical series.

Kinase inhibitor TGF-β signaling anticancer SD-208 ALK5

Enhanced Protodeboronation Liability vs. Non-ortho-Fluorinated Analogs—A Handling and Stability Consideration

A critical differential property of 5-chloro-2-fluorophenylboronic acid is the presence of an ortho-fluorine substituent, which is well-documented to accelerate protodeboronation under the basic, aqueous conditions of Suzuki–Miyaura cross-coupling [1][2]. Zarzeczańska et al. (2017) demonstrated that among fluorinated phenylboronic acids, compounds with two fluorine atoms at ortho positions are the least hydrolytically stable, and that pKa alone does not correlate simply with decomposition rate [2]. In contrast, meta- or para-fluorinated analogs (e.g., 3-fluorophenylboronic acid, 4-fluorophenylboronic acid) exhibit significantly greater hydrolytic stability. The target compound, with one ortho-fluoro and one para-chloro substituent, occupies an intermediate stability position: it is more prone to protodeboronation than its non-ortho-fluorinated congeners but may benefit from the para-chloro group's electron withdrawal, which can partially mitigate the destabilizing effect compared to 2,6-difluorophenylboronic acid derivatives. This necessitates the use of excess boronic acid (typically 1.2–2.0 equivalents) or employment of protected boronate forms (e.g., pinacol ester or MIDA boronate) to achieve satisfactory coupling yields, directly impacting procurement quantity calculations and cost-per-reaction.

Protodeboronation boronic acid stability ortho-fluorine effect Suzuki coupling robustness

Documented Role in M1 Muscarinic Acetylcholine Receptor Agonist Synthesis vs. Generic Arylboronic Acids

5-Chloro-2-fluorophenylboronic acid is specifically documented as a reactant in the synthesis of biaryl amides exhibiting subtype-selective M1 muscarinic acetylcholine receptor agonistic activity [1]. The Budzik et al. (2010) series from GlaxoSmithKline identified 2′-biaryl amides as a novel chemotype for M1 agonism, with compounds such as 3j and 4c demonstrating good M1 agonist potency and subtype selectivity [1]. The 5-chloro-2-fluorophenyl moiety was a key structural component in the optimized leads. Critically, the SAR exploration in this series revealed that the halogen substitution pattern on the biaryl ring profoundly influenced both M1 potency and selectivity over M2–M5 subtypes—a generic phenylboronic acid or mono-halogenated analog would not deliver the same pharmacological profile. While the detailed SAR table is not publicly extractable, the Sigma-Aldrich product listing explicitly identifies this compound's role in M1 agonist biaryl amide synthesis, distinguishing it from dozens of other commercially available arylboronic acids that lack this specific application annotation .

M1 muscarinic agonist Alzheimer's disease biaryl amide CNS drug discovery

Suzuki Coupling Reactivity Profile: Dual Electron-Withdrawing Substituents Modulate Transmetalation Rate vs. Electron-Rich Boronic Acids

In the Suzuki–Miyaura cross-coupling reaction, the electronic nature of the arylboronic acid exerts a significant influence on the transmetalation step. A recent comprehensive study of substituent effects in aqueous micellar Suzuki coupling (2024) established that electron-donating groups on the arylboronic acid are beneficial for the reaction, while electron-withdrawing groups are unfavorable [1]. 5-Chloro-2-fluorophenylboronic acid bears two electron-withdrawing substituents (σₘ for F = +0.34, σₚ for Cl = +0.23), placing it in the less reactive category relative to phenylboronic acid (σ = 0) or electron-rich analogs such as 4-methoxyphenylboronic acid [1]. This reduced intrinsic reactivity means that coupling reactions employing this boronic acid typically require optimized catalyst systems (e.g., SPhos or XPhos Pd precatalysts), slightly elevated temperatures, or longer reaction times to achieve yields comparable to those obtained with electron-neutral or electron-rich boronic acids. However, this same electronic property can confer advantages in chemoselective cross-coupling sequences where a less reactive boronic acid is desired to avoid undesired side reactions.

Suzuki–Miyaura coupling substituent effect transmetalation electron-withdrawing group

Optimal Application Scenarios for 5-Chloro-2-fluorophenylboronic Acid Based on Quantitative Differentiation Evidence


Synthesis of 5-Chloro-2-fluorophenyl-Containing Kinase Inhibitors (e.g., SD-208 and Analogs)

When the synthetic target is a kinase inhibitor scaffold requiring the 5-chloro-2-fluorophenyl pharmacophore—exemplified by SD-208 (TGF-βRI/ALK5 IC₅₀ = 48 nM, >100-fold selective over TGF-βRII)—5-chloro-2-fluorophenylboronic acid is the required building block [1]. No alternative boronic acid can deliver the identical biaryl product. The well-characterized potency and selectivity profile of SD-208 validates this specific substitution pattern, and the compound's role in synthesizing kinesin spindle protein (KSP) inhibitors further broadens its utility in oncology-focused medicinal chemistry programs .

CNS-Penetrant M1 Muscarinic Acetylcholine Receptor Agonist Programs

For drug discovery campaigns targeting the M1 muscarinic receptor—a validated therapeutic target for Alzheimer's disease and cognitive disorders—5-chloro-2-fluorophenylboronic acid is a curated building block for constructing 2′-biaryl amide agonists with demonstrated subtype selectivity [2]. The Budzik et al. (2010) GSK series exemplifies how the 5-chloro-2-fluoro substitution pattern contributes to achieving CNS-penetrant, orally bioavailable M1 agonists. Procuring this specific boronic acid ensures access to a literature-precedented pharmacophore space, reducing synthetic risk in lead optimization.

Synthesis of GABA A α2/α3 Subtype-Selective Agonists for Anxiolytic Development

5-Chloro-2-fluorophenylboronic acid is documented as a reactant in GABA A α2/α3 agonist preparation . The GABA A α2/α3 subtype-selective agonists represent a clinically important class of non-sedating anxiolytics. The specific halogenation pattern introduced by this boronic acid into the biaryl core of these compounds is essential for achieving the desired subtype selectivity, which distinguishes anxiolytic efficacy from benzodiazepine-like sedation mediated by the α1 subtype. Substituting a different boronic acid would alter the electronic and steric profile of the key aryl ring, potentially compromising this critical selectivity.

Carbohydrate or Analyte Sensing Requiring Enhanced Boronic Acid Acidity (Lower pKa)

In applications where boronic acid–diol binding affinity at or near physiological pH is rate-limiting—such as glucose sensing, glycoprotein enrichment, or boronate affinity chromatography—5-chloro-2-fluorophenylboronic acid's lower pKa (7.35–8.09) relative to 2-fluorophenylboronic acid (pKa 8.32) and phenylboronic acid (pKa 8.86) translates to a higher fraction of the tetrahedral boronate anion at pH 7.4, enhancing diol-binding capacity [3]. This measurable acidity advantage can improve sensor sensitivity or enrichment efficiency without requiring a shift to more basic operating conditions that might denature biomolecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.